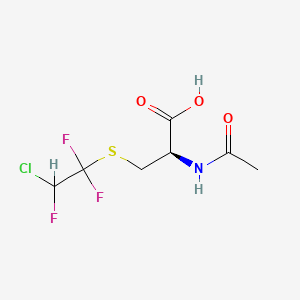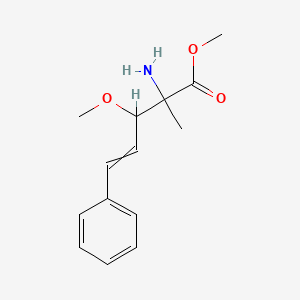
L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- is a compound that belongs to the family of thioethers. It is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is of particular interest due to its unique chemical structure, which includes a trifluoroethyl group, making it a subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- typically involves the reaction of N-acetyl-L-cysteine with 2-chloro-1,1,2-trifluoroethane. This reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO). The reaction conditions often include stirring at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures would be essential in an industrial setting to produce this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- has several scientific research applications:
Chemistry: It is used as a model compound to study thioether chemistry and the effects of trifluoroethyl groups on chemical reactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Mecanismo De Acción
The mechanism of action of L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- involves its interaction with biological thiols such as glutathione. It can form conjugates with glutathione, leading to the depletion of this crucial antioxidant in cells. This depletion can result in oxidative stress and cellular damage, which is a key factor in its nephrotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine
- N-acetyl-S-(2,3-dihydroxypropyl)-L-cysteine
- N-acetyl-S-(2-cyanoethyl)-L-cysteine
Uniqueness
L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it a valuable compound for studying the effects of fluorinated groups in biological and chemical systems .
Propiedades
Número CAS |
96563-02-9 |
|---|---|
Fórmula molecular |
C7H9ClF3NO3S |
Peso molecular |
279.67 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(2-chloro-1,1,2-trifluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C7H9ClF3NO3S/c1-3(13)12-4(5(14)15)2-16-7(10,11)6(8)9/h4,6H,2H2,1H3,(H,12,13)(H,14,15)/t4-,6?/m0/s1 |
Clave InChI |
TUHPVYZTDHQSBO-VKZKZBKNSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC(C(F)Cl)(F)F)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC(C(F)Cl)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14356394.png)




![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)
![1,1'-[(4-Phenylbutane-2,2-diyl)disulfonyl]dibenzene](/img/structure/B14356430.png)
![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)


![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)



